Desethylene Posaconazole
Description
Structure
3D Structure
Properties
CAS No. |
1370190-94-5 |
|---|---|
Molecular Formula |
C35H40F2N8O4 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
4-[4-[2-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]anilino]ethylamino]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H40F2N8O4/c1-3-33(24(2)46)45-34(47)44(23-42-45)29-9-5-27(6-10-29)39-14-15-40-28-7-11-30(12-8-28)48-18-25-17-35(49-19-25,20-43-22-38-21-41-43)31-13-4-26(36)16-32(31)37/h4-13,16,21-25,33,39-40,46H,3,14-15,17-20H2,1-2H3/t24-,25+,33-,35-/m0/s1 |
InChI Key |
HJDOFODAVXYYNP-ROTRBJTBSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCNC3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCNC3=CC=C(C=C3)OCC4CC(OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Desethylene Posaconazole Analogues
Advanced Synthetic Routes for Desethylene Posaconazole (B62084) N-Formyl and Related Structures
The synthesis of Desethylene Posaconazole N-formyl, a known impurity and metabolite of the antifungal agent Posaconazole, involves specific formylation reactions. nih.govsimsonpharma.comdaicelpharmastandards.com While detailed proprietary synthetic routes are not extensively published, the general approach involves the formylation of the secondary amine in the this compound backbone. This can be achieved using various formylating agents under controlled reaction conditions to ensure regioselectivity and prevent unwanted side reactions, such as the formation of the N,N'-diformyl derivative. nih.govsimsonpharma.comdaicelpharmastandards.comsynzeal.com
The parent compound, this compound, is itself a process-related impurity in the synthesis of Posaconazole. daicelpharmastandards.com Its formation can occur during the manufacturing process of Posaconazole. longdom.orgscirp.org The synthesis of related structures would follow similar principles, involving the coupling of the core tetrahydrofuran (B95107) unit with modified side chains. chemicalbook.comgoogle.com
Synthetic Strategies for this compound N,N'-Diformyl
This compound N,N'-diformyl is characterized by the formylation of both nitrogen atoms in the piperazine (B1678402) ring of the this compound structure. chemicalbook.compharmaffiliates.comlgcstandards.com This compound is often identified as a degradation product of Posaconazole. chemicalbook.com Its synthesis would likely involve a more exhaustive formylation of this compound, using a molar excess of the formylating agent or more forcing reaction conditions compared to the synthesis of the mono-formyl derivative. The goal is to drive the reaction to completion, ensuring both available nitrogen atoms are formylated. chemicalbook.compharmaffiliates.comlgcstandards.com
Isolation and Identification of Process-Related this compound Impurities
The identification and control of process-related impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). longdom.orgscirp.org For this compound and its analogues, which are themselves impurities of Posaconazole, a systematic approach is employed for their isolation and identification. daicelpharmastandards.compsu.edunih.gov
The process typically begins with high-performance liquid chromatography (HPLC) to detect and quantify impurities. scirp.orgalentris.orgf1000research.com If an unknown impurity is detected, preparative HPLC is often used to isolate a sufficient quantity for structural elucidation. psu.eduresearchgate.net The first step in identification involves determining the molecular mass and fragmentation pattern using techniques like liquid chromatography-mass spectrometry (LC-MS). psu.edunih.govnih.gov By comparing the retention times and mass spectra of unknown impurities with those of known standards, many can be quickly identified. psu.edu For novel impurities, more advanced techniques are required. nih.govresearchgate.net
Comprehensive Structural Characterization of this compound Analogues
A combination of spectroscopic methods is essential for the unambiguous structural characterization of this compound and its analogues. daicelpharmastandards.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the detailed molecular structure and stereochemistry of these complex molecules. daicelpharmastandards.comresearchgate.netnsf.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide a wealth of information about the connectivity of atoms and their spatial arrangement. For instance, the four chiral centers in the Posaconazole backbone lead to the possibility of 16 stereoisomers, making stereochemical analysis by NMR crucial. researchgate.net Advanced NMR techniques can help to confirm the relative and absolute configurations of the chiral centers. nsf.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. nih.govnih.govnih.gov This technique is invaluable for confirming the identity of known impurities and for proposing the molecular formulas of novel ones. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule. thermofisher.com
Infrared (IR) Spectroscopy for Functional Group Determination
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. daicelpharmastandards.comresearchgate.net For this compound and its formylated analogues, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the formyl group, ether (C-O-C), and aromatic rings. researchgate.netwjpsronline.comresearchgate.net The presence and position of these absorption bands help to corroborate the structural information obtained from NMR and MS. researchgate.netresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and its Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 1370190-94-5 | C35H40F2N8O4 | 674.74 |
| This compound N-Formyl | 357189-96-9 | C36H40F2N8O5 | 702.75 |
Source: nih.govsimsonpharma.comchemicalbook.compharmaffiliates.compharmaffiliates.com
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Application in Characterization of this compound Analogues | Key Findings |
|---|---|---|
| 1H NMR | Determination of proton environment and stereochemistry. daicelpharmastandards.comnsf.gov | Provides detailed information on the connectivity and spatial arrangement of hydrogen atoms. |
| 13C NMR | Elucidation of the carbon skeleton. daicelpharmastandards.comnsf.gov | Confirms the number and type of carbon atoms in the molecule. |
| HRMS | Accurate mass measurement for molecular formula determination. nih.govnih.gov | Confirms the elemental composition of the compounds. |
Chromatographic Techniques for Purity and Isomer Separation
The analysis and purification of this compound and its analogues rely heavily on advanced chromatographic techniques. These methods are essential for ensuring the purity of the compound and for separating it from the parent drug, Posaconazole, as well as from other related impurities and stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, with various methods developed to handle the structural complexity of these molecules. cnr.itnih.gov
The structural similarity between Posaconazole and its impurities, such as this compound, necessitates the development of highly specific and stability-indicating HPLC methods. alentris.org These methods are crucial for quantifying impurities and degradation products in bulk drug substances and pharmaceutical formulations. alentris.orgresearchgate.net Reversed-phase HPLC is commonly employed, often utilizing columns like C18 and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.netchemrj.org The detection is typically carried out using a UV detector, with the wavelength set to maximize the absorbance of the analytes, often around 260-262 nm. researchgate.netchemrj.orgnih.gov
A significant challenge in the chromatography of Posaconazole-related compounds is the separation of its numerous stereoisomers. nih.gov Posaconazole has four chiral centers, which gives rise to a potential of 16 stereoisomers. nih.gov The synthesis route may result in the presence of several of these stereoisomeric impurities. nih.gov The separation of these isomers is critical, as different stereoisomers can exhibit different biological activities and toxicities. cnr.it
To address this challenge, specialized chiral chromatography techniques are employed. cnr.itmdpi.com These methods often use chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose. cnr.itnih.govnih.gov For instance, a multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) system has been developed to separate twelve posaconazole-related stereoisomers in a single run. cnr.itnih.gov This advanced system utilized three chiral columns (Chiralpak IB, IC, and IF3) with immobilized polysaccharide CSPs, demonstrating the high resolving power required for such complex separations. nih.gov The development of such methods allows for better control over the quality of the active pharmaceutical ingredient (API). google.com
The table below summarizes typical chromatographic conditions used for the analysis of Posaconazole and its related substances, which are applicable for the detection and separation of this compound.
Table 1: Exemplary HPLC Conditions for Posaconazole and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | Reversed-Phase HPLC chemrj.org | Reversed-Phase HPLC researchgate.net | Chiral-Chiral 2D-LC nih.gov |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Not Specified | 1D: Chiralpak IB2D: Chiralpak IC & IF3 |
| Mobile Phase | Gradient Elution | Methanol-Water (75:25, v/v) | 1D: Not Specified2D: Not Specified |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified |
| Detector | UV at 262 nm | PDA at 260 nm | Not Specified |
| Column Temp. | 40°C | Not Specified | Not Specified |
| Application | Purity analysis and quantification of related substances. chemrj.org | Stability-indicating assay of bulk drug. researchgate.net | Separation of 12 stereoisomers. nih.gov |
Peak purity is a critical parameter assessed during method validation, often using software that calculates a purity angle and threshold to ensure the analyte peak is not co-eluting with other impurities. chemrj.org The development and validation of these chromatographic methods are performed in accordance with regulatory guidelines to ensure the quality and consistency of the pharmaceutical product.
Table 2: List of Mentioned Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C35H40F2N8O4 | 674.74 | 1370190-94-5 |
| This compound N,N'-Diformyl | C37H40F2N8O6 | 730.76 | 357189-95-8 |
| This compound N-formyl | C36H40F2N8O5 | 702.75 | 357189-96-9 |
| Deshydroxy Posaconazole | C37H42F2N8O3 | Not Specified | 161532-65-6 |
| Difenoconazole | Not Specified | Not Specified | Not Specified |
| Diniconazole | Not Specified | Not Specified | Not Specified |
| Itraconazole (B105839) | C35H38Cl2N8O4 | 705.64 | 84625-61-6 |
| Posaconazole | C37H42F2N8O4 | 700.8 | 171228-49-2 |
| Uniconazole | Not Specified | Not Specified | Not Specified |
Preclinical Pharmacological and Biological Investigations of Desethylene Posaconazole Analogues
In Vitro Antifungal Activity Assessment of Desethylene Posaconazole (B62084) Analogues
While posaconazole is renowned for its broad-spectrum antifungal activity, published data on the specific antifungal profile of its desethylene analogues are not widely available. The primary research focus for these particular analogues appears to have pivoted towards exploring other pharmacological activities. To establish a baseline for any potential antifungal efficacy, it is essential to consider the well-documented activity of the parent compound, posaconazole.
Posaconazole demonstrates potent in vitro activity against a wide range of fungal pathogens. Its efficacy is particularly notable against various species of Aspergillus and Candida, which are common causes of invasive fungal infections. nih.govnih.gov The mechanism of action for posaconazole, like other triazoles, involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govseq.es This inhibition disrupts the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane, leading to cell death. nih.gov
Studies have quantified this activity using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of Posaconazole (Parent Compound) Against Key Fungal Pathogens
| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| Candida albicans | ≤0.03 - 1 | 0.06 | 0.25 |
| Candida glabrata | 0.06 - 16 | 0.5 | 1 |
| Aspergillus fumigatus | ≤0.015 - 1 | 0.12 | 0.25 |
| Aspergillus flavus | 0.03 - 1 | 0.25 | 0.5 |
| Aspergillus terreus | 0.03 - 2 | 0.25 | 0.5 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple studies. psu.edu
Evaluation Against Fungal Pathogen Panels (e.g., Aspergillus spp., Candida spp.)
Novel Biological Activity Profiling: Anticancer Research Perspectives
Preclinical investigations have revealed that certain desethylene posaconazole analogues possess potential as anticancer agents. biosynth.com Research into compounds like this compound N,N'-diformyl indicates a distinct biological profile characterized by the induction of apoptosis and inhibition of pathways crucial for cancer cell survival and proliferation. biosynth.com
A key finding in the anticancer research of this compound analogues is their ability to induce apoptosis, or programmed cell death, in cancer cells. biosynth.com Apoptosis is a critical mechanism for eliminating damaged or malignant cells, and its evasion is a hallmark of cancer. nih.gov The induction of apoptosis by therapeutic agents is a highly sought-after characteristic in cancer treatment. plos.org
The process of apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases. plos.org Research into natural and synthetic compounds often examines their ability to modulate key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. plos.org Studies indicate that this compound N,N'-diformyl triggers this cell death mechanism in various cancer cell lines, suggesting a potential therapeutic application in oncology. biosynth.com
Further mechanistic studies point to the inhibition of various protein kinases as a mode of action for this compound analogues. biosynth.com Protein kinases are crucial components of cellular signaling networks that control cell growth, differentiation, and survival. frontiersin.org Their dysregulation is a frequent driver of cancer, making them prime targets for therapeutic intervention. frontiersin.org
Specifically, this compound N,N'-diformyl has been identified as an inhibitor of cyclin-dependent kinases (CDKs). biosynth.com CDKs are a family of kinases that regulate the progression of the cell cycle. Uncontrolled CDK activity leads to unchecked cell division, a fundamental characteristic of cancer. Therefore, inhibitors of CDKs can halt the cell cycle and prevent tumor growth. This activity positions this compound analogues as potential cell cycle inhibitors for cancer therapy.
Table 2: Profile of this compound Analogues as Kinase Inhibitors
| Target Class | Specific Example | Therapeutic Rationale in Cancer |
|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Inhibition disrupts cell cycle progression, leading to a halt in cell division and proliferation of cancer cells. biosynth.com |
The anticancer potential of this compound analogues has been substantiated by their demonstrated ability to inhibit the growth of various tumor models in vitro. biosynth.com These studies utilize established cell lines to assess the cytotoxic and cytostatic effects of the compounds.
Promising results have been observed in assays involving human tumor cells, indicating a broad potential across different cancer types. biosynth.com Additionally, research has been conducted using Chinese hamster ovary (CHO) cells. biosynth.com CHO cells are a well-established mammalian cell line used extensively in biological and medical research, including studies on drug resistance and the efficacy of cytotoxic agents. nih.govucd.ie The ability of this compound analogues to inhibit growth in these robust in vitro models underscores their potential for development as novel anticancer therapeutics.
Table 3: Summary of In Vitro Growth Inhibition by this compound Analogues
| In Vitro Model System | Observed Biological Effect | Reported Findings |
|---|---|---|
| Human Tumor Cells | Growth Inhibition | Analogues have shown promising results in inhibiting the growth of human tumor cells. biosynth.com |
| Chinese Hamster Ovary (CHO) Cells | Growth Inhibition | Analogues have demonstrated inhibitory effects on the growth of CHO cells. biosynth.com |
Inhibition of Kinase Pathways (e.g., Cyclin-Dependent Kinases)
Structure-Activity Relationship (SAR) Studies of this compound Scaffold
The exploration of the this compound scaffold has been a focal point in the quest for novel antifungal agents with improved properties. Structure-activity relationship (SAR) studies are instrumental in elucidating the molecular features crucial for biological activity, guiding the rational design of more potent and selective compounds. These investigations delve into how modifications to the core structure of this compound influence its interaction with the primary fungal target, lanosterol 14α-demethylase (CYP51).
Ligand-Based and Structure-Based Drug Design Approaches
The development of this compound analogues has leveraged both ligand-based and structure-based drug design strategies. Ligand-based approaches analyze the common structural features of known active molecules to build a pharmacophore model. This model then serves as a template for designing new compounds with a higher probability of exhibiting the desired biological activity.
Structure-based drug design, on the other hand, relies on the three-dimensional structure of the target enzyme, CYP51. By understanding the architecture of the active site, researchers can design molecules that fit precisely and interact favorably with key amino acid residues. A notable strategy has been the fusion of structural elements from different known antifungal agents. For instance, by combining the core of existing azoles with side chains from other active compounds, novel drug-like azoles have been rationally designed and synthesized. This approach aims to capitalize on the key interactions of multiple lead structures with the target enzyme, potentially leading to enhanced antifungal activity and a broader spectrum of action.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a powerful computational lens to visualize and understand the dynamic interactions between a ligand, such as a this compound analogue, and its biological target at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the specific interactions that govern binding.
For azole antifungals, MD simulations are crucial for predicting how modifications to the chemical structure will affect the compound's orientation and binding affinity within the CYP51 active site. These simulations can reveal the intricate network of hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. By observing the conformational changes in both the ligand and the protein upon binding, researchers can gain a deeper understanding of the mechanism of inhibition.
Analysis of Binding Energy and Conformational Changes at Molecular Targets
A critical aspect of SAR studies is the quantitative analysis of binding energy. Computational methods, such as molecular mechanics with generalized Born and surface area solvation (MM/GBSA), are employed to calculate the free energy of binding for newly designed analogues. A lower, more favorable binding energy is indicative of a more stable and potent inhibitor.
Flexible molecular docking studies are often performed prior to MD simulations to predict the preferred binding pose of a compound within the CYP51 active site. These docking studies, coupled with binding energy calculations, allow for the screening of a large number of virtual compounds, prioritizing those with the highest predicted affinity for synthesis and biological testing. The analysis also extends to the conformational changes induced in the target protein upon ligand binding. Understanding how an analogue alters the shape and flexibility of CYP51 can provide valuable information for designing compounds that are not only potent but also less susceptible to resistance mechanisms.
Rational Design of Des-triazole Analogues and Their Biological Evaluation
The insights gained from SAR, molecular modeling, and binding energy analyses culminate in the rational design of new analogues. In the context of this compound, this has led to the creation of novel azoles, including those with modified side chains designed to optimize interactions within the CYP51 binding pocket.
The biological evaluation of these rationally designed compounds is the ultimate test of the design strategy. In vitro antifungal activity is a key metric, typically determined by measuring the minimum inhibitory concentration (MIC) required to inhibit the growth of various pathogenic fungi. For instance, a series of rationally designed azoles incorporating a 4-(benzyloxy)piperidin-1-yl side chain demonstrated promising results. These compounds exhibited good to excellent in vitro antifungal activity against a panel of pathogenic fungi, with MIC80 values (the concentration required to inhibit 80% of fungal growth) in the low micromolar to nanomolar range. Such findings validate the design approach and provide a foundation for further optimization.
Molecular Mechanisms and Resistance Dynamics Associated with Azole Derivatives
Elucidation of Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition by Azole Scaffolds
Azole antifungal agents, including the triazole posaconazole (B62084), exert their therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary molecular target for this class of compounds is the fungal enzyme Lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the CYP51 gene (also known as ERG11 in yeasts). nih.govwikipedia.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential sterol component that maintains the fluidity and function of fungal cell membranes. nih.govnih.gov
The mechanism of inhibition involves the heterocyclic nitrogen atom (N-4) of the azole ring, which binds with high affinity to the heme iron cofactor located within the active site of the CYP51 enzyme. mdpi.com This binding action blocks the demethylation of lanosterol, the precursor to ergosterol. nih.govmdpi.com The inhibition of this crucial step leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane. nih.govjefferson.edu This disruption of membrane structure and function ultimately inhibits fungal growth and can lead to cell death. jefferson.edudrugbank.com
Posaconazole, in particular, demonstrates a high affinity for the fungal CYP51 enzyme. nih.gov Its extended chemical structure allows it to interact with additional domains of the target enzyme beyond the core binding site, which may contribute to its potency and its ability to inhibit some fungal strains that have developed resistance to other azoles. nih.gov
Molecular Mechanisms of Antifungal Resistance in Fungal Pathogens
The efficacy of azole antifungals is increasingly challenged by the emergence of resistance in fungal pathogens, particularly in species such as Aspergillus fumigatus. The primary mechanisms of resistance involve modifications to the drug target, increased expression of the target, or reduced intracellular drug concentration via efflux pumps.
Investigation of CYP51A Gene Mutations and Their Impact on Inhibitor Binding
The most prevalent mechanism of acquired azole resistance involves point mutations within the coding region of the cyp51A gene. These mutations result in amino acid substitutions in the Lanosterol 14α-demethylase enzyme, which can reduce the binding affinity between the azole drug and its target. This diminished affinity means a higher concentration of the drug is required to inhibit the enzyme, leading to a resistant phenotype. These mutations may function by directly altering the binding site or by blocking the entry channel for the drug.
Key mutations in A. fumigatus have been identified at several "hotspot" residues. The specific substitution can determine the level of resistance and the cross-resistance profile to different azole agents.
Table 1: Common CYP51A Mutations in Aspergillus fumigatus and Their General Impact
| Mutation Hotspot | Amino Acid Substitution(s) | General Impact on Azole Binding |
| G54 | G54E, G54W, G54R | Reduces affinity for itraconazole (B105839) and posaconazole. |
| L98 | L98H | Often found with promoter repeats; reduces affinity for multiple azoles. |
| G138 | G138C | Contributes to resistance, often in combination with other mutations. |
| M220 | M220I, M220K, M220R, M220T | Primarily confers resistance to itraconazole, with variable impact on other azoles. |
| Y431 | Y431C | Associated with reduced azole susceptibility. |
| G448 | G448S | Confers resistance to voriconazole (B182144) and isavuconazole. |
This table is generated based on findings from multiple research sources.
Role of CYP51A Overexpression in Reduced Susceptibility
Another significant mechanism of azole resistance is the overexpression of the cyp51A gene. frontiersin.org When the target enzyme is produced in greater quantities, the standard concentration of the antifungal drug is insufficient to inhibit all enzyme activity, allowing the fungus to continue producing ergosterol.
This overexpression is most commonly caused by the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene. frontiersin.org These non-coding DNA sequences enhance the transcription of the gene, leading to elevated levels of the Cyp51A protein. The most widely reported and clinically significant of these are a 34-base-pair tandem repeat (TR₃₄) and a 46-base-pair tandem repeat (TR₄₆). frontiersin.org
Crucially, these promoter repeats are often found in combination with the point mutations described in the previous section (e.g., TR₃₄/L98H or TR₄₆/Y121F/T289A). frontiersin.org This combination of increased enzyme production and reduced drug affinity in the produced enzymes can result in high-level, pan-azole resistance. frontiersin.org
Characterization of Fungal Efflux Pump Systems (e.g., ABC transporters) and Their Contribution to Resistance
Fungi possess membrane-bound transporter proteins that can actively pump antifungal agents out of the cell, thereby reducing the intracellular drug concentration below the level required for effective inhibition of CYP51. plos.org This is a well-established mechanism of resistance.
The two main families of efflux pumps involved are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. ABC transporters, such as Cdr1p and Cdr2p in Candida albicans and the AtrF transporter in Aspergillus fumigatus, utilize energy from ATP hydrolysis to expel a wide range of substrates, including azole antifungals. encyclopedia.pub Overexpression of the genes encoding these pumps is a common finding in azole-resistant clinical isolates. frontiersin.orgencyclopedia.pub Posaconazole has been noted to be a poor substrate for some efflux pumps, which may contribute to its activity against certain strains where this resistance mechanism is prominent. nih.gov
Exploration of Target Interaction Domains and Cross-Resistance Patterns
The specific mutation within the cyp51A gene dictates how the enzyme's interaction with different azoles is affected, leading to distinct patterns of susceptibility and cross-resistance. The structural differences between various azole molecules (e.g., fluconazole, voriconazole, posaconazole) mean that a mutation affecting the binding of one may not have the same impact on another.
For example, mutations at the G54 residue are known to cause resistance to the long-tailed azoles, itraconazole and posaconazole, while having minimal effect on the susceptibility to the shorter-tailed voriconazole. Conversely, the M220 substitutions are primarily associated with itraconazole resistance but show variable effects on posaconazole and voriconazole. The combination of the TR₃₄ promoter repeat with the L98H mutation typically confers high-level resistance to itraconazole, with reduced susceptibility to voriconazole and posaconazole.
Table 2: Illustrative Cross-Resistance Patterns for Key CYP51A Genotypes in A. fumigatus
| Genotype | Itraconazole | Voriconazole | Posaconazole |
| TR₃₄/L98H | Resistant | Resistant / Reduced Susceptibility | Reduced Susceptibility |
| TR₄₆/Y121F/T289A | Resistant | Resistant | Resistant |
| G54 alterations | Resistant | Susceptible | Resistant |
| M220 alterations | Resistant | Variable | Variable |
This table provides a generalized summary of common resistance patterns and is not exhaustive. Actual minimum inhibitory concentrations (MICs) can vary.
Research into Interference with Mammalian Steroid Biosynthesis Pathways by Azoles
While azole antifungals are designed to be selective for the fungal CYP51 enzyme, they retain some capacity to inhibit mammalian cytochrome P450 enzymes. jefferson.edu This off-target activity can interfere with critical physiological processes, most notably the biosynthesis of steroid hormones in the adrenal glands and other tissues.
Posaconazole and itraconazole have been shown to inhibit human steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone (B195564) synthase (CYP11B2). Inhibition of CYP11B1 blocks the final step in cortisol synthesis, leading to an accumulation of the precursor 11-deoxycortisol. This precursor has mineralocorticoid activity, and its buildup can lead to a state of pseudohyperaldosteronism, characterized by hypertension and hypokalemia (low potassium). There have also been reports of posaconazole causing primary adrenal insufficiency, a condition of cortisol deficiency. wikidoc.org
Furthermore, some azoles can inhibit CYP17A1, an enzyme involved in the production of androgens. The potential for these drugs to disrupt the delicate balance of steroid hormones is a recognized clinical consideration. The selectivity of an azole for fungal CYP51 over human CYP enzymes is a key determinant of its safety profile. Newer azoles are generally designed for higher selectivity to minimize these endocrine-disrupting effects.
Molecular Analysis of 11β-Hydroxylase Inhibition Mechanisms
While direct and extensive research on the specific molecular interactions between Desethylene Posaconazole and 11β-hydroxylase (CYP11B1) is not widely available in published literature, the inhibitory effects of its parent compound, posaconazole, on this enzyme are well-documented. Posaconazole, a broad-spectrum triazole antifungal, is known to interfere with human adrenal steroidogenesis by inhibiting key cytochrome P450 (CYP450) enzymes, including 11β-hydroxylase. mdpi.comoup.comijdvl.com This inhibition is a significant off-target effect of the drug. frontiersin.orgasm.org
The enzyme 11β-hydroxylase, encoded by the CYP11B1 gene, is a critical component in the adrenal cortex, responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol. mdpi.comnih.govwikidoc.org It also converts 11-deoxycorticosterone (DOC) to corticosterone. mdpi.combioscientifica.com Inhibition of this enzyme disrupts the normal production of cortisol. mdpi.com
The mechanism of inhibition by azole antifungals like posaconazole is related to their fundamental mode of action: binding to the heme iron atom in the active site of CYP450 enzymes. oup.comasm.org This action disrupts the enzyme's ability to catalyze hydroxylation reactions. In the case of 11β-hydroxylase, this leads to a decrease in cortisol production and a subsequent accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone. mdpi.comoup.combioscientifica.com The accumulation of these precursors, which have mineralocorticoid activity, can lead to clinical manifestations like hypertension and hypokalemia. mdpi.comoup.comdroracle.ai
Studies have shown that posaconazole is a more potent inhibitor of CYP11B1 compared to another azole, itraconazole. nyu.edunih.govasm.org One study found a sevenfold stronger inhibition of CYP11B1 by posaconazole compared to itraconazole. nyu.edunih.gov Research using forskolin-stimulated H295R adrenal carcinoma cells, a model for studying adrenal steroidogenesis, has confirmed that posaconazole inhibits CYP11B1. nih.gov This was evidenced by decreased concentrations of cortisol and corticosterone, and was further supported by analysis of the corresponding product/substrate ratios (cortisol/cortexolone and corticosterone/11-DOC). nih.gov There is a statistically significant positive correlation between serum posaconazole levels and serum 11-deoxycortisol, which is indicative of CYP11B1 inhibition. researchgate.net
While specific inhibitory concentration (IC50) values for this compound are not available, data for the parent compound and related azoles highlight the potential for interaction with steroidogenic enzymes. For instance, the antifungal ketoconazole (B1673606) demonstrates a 98% inhibition rate of 11β-hydroxylase at a concentration of 1 µmol/L. oup.com Molecular modeling studies have been employed to understand the binding of posaconazole to CYP enzymes, predicting key interactions that explain its inhibitory activity. nyu.edunih.gov
It is important to note that posaconazole has also been shown to inhibit 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), another enzyme involved in steroid metabolism. mdpi.combioscientifica.comresearchgate.net However, research suggests that the primary mechanism for the mineralocorticoid excess seen with posaconazole is due to CYP11B1 inhibition. nyu.edunih.gov
Given that this compound is a metabolite of posaconazole, it is plausible that it may retain some of the inhibitory activity of the parent compound, but further specific research is required to determine its precise mechanism and potency as a CYP11B1 inhibitor.
Table of Research Findings on Azole Inhibition of Steroidogenic Enzymes
| Compound | Enzyme Target | Observed Effect | Research Model | Citation |
| Posaconazole | CYP11B1 (11β-hydroxylase) | Inhibition, leading to decreased cortisol and accumulation of 11-deoxycortisol. | Clinical cases, in vitro cell assays (H295R) | mdpi.comoup.combioscientifica.comnih.gov |
| Posaconazole | CYP11B1 (11β-hydroxylase) | Sevenfold stronger inhibition compared to itraconazole. | In vitro enzyme assays | nyu.edunih.gov |
| Posaconazole | 11β-HSD2 | Inhibition, contributing to mineralocorticoid excess. | Clinical cases, in vitro studies | mdpi.combioscientifica.comresearchgate.net |
| Itraconazole | CYP11B1 (11β-hydroxylase) | Moderate inhibition. | In vitro enzyme assays | asm.org |
| Itraconazole | 11β-HSD2 | Potent inhibition. | In vitro enzyme assays | asm.org |
| Ketoconazole | CYP11B1 (11β-hydroxylase) | 98% inhibition at 1 µmol/L. | In vitro study | oup.com |
Advanced Analytical Methodologies for Desethylene Posaconazole Research
Development and Validation of Analytical Methods for Quantification in Research Matrices
Accurate quantification of Desethylene Posaconazole (B62084) in research settings requires the development and validation of precise and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Optimization
The optimization of HPLC methods is a critical first step to ensure accurate and reproducible quantification of Desethylene Posaconazole. Several key parameters are meticulously adjusted to achieve optimal separation and detection.
The selection of the mobile phase composition is a crucial aspect of method development. impactfactor.org For instance, in the analysis of the parent compound, Posaconazole, a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used. impactfactor.orgresearchgate.net The ratio of these components is fine-tuned to achieve the desired retention time and peak shape. nih.gov The pH of the buffer is another critical parameter that can significantly influence the chromatography. chemrj.org
The choice of the stationary phase, typically a C8 or C18 column, also plays a vital role in the separation process. researchgate.netajptonline.com The column's particle size and dimensions are selected to balance resolution and analysis time. ajptonline.com Detection is often performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, such as 260 nm for Posaconazole. researchgate.netnih.gov
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. ajptonline.comresearchgate.net Accuracy is assessed by determining the percentage recovery of the analyte, while precision is evaluated through intraday and interday variability, with relative standard deviations (RSD) of less than 2% being desirable. nih.govresearchgate.net
Table 1: Example of HPLC Method Parameters for a Related Compound (Posaconazole)
| Parameter | Condition |
| Column | Reversed-phase C8 (150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Phosphate buffer (pH 6.7, 0.04 M):acetonitrile:methanol (43:49:8, v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Detection | UV at 260 nm researchgate.net |
| Injection Volume | 20 µL nih.gov |
| Column Temperature | 25°C ajptonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity
For enhanced sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, providing highly selective and sensitive detection. nih.goveijppr.com
LC-MS/MS methods are particularly valuable for bioanalysis, where analytes are present in complex biological matrices. eijppr.com The optimization of an LC-MS/MS method involves selecting appropriate precursor and product ions for the analyte and internal standard. nih.gov For Posaconazole, a precursor ion at m/z 701.4 ([M+H]⁺) and product ions at m/z 683.3 and 127.0 have been used. nih.gov The use of an internal standard, such as a deuterated analog of the analyte (e.g., Posaconazole-d4), is crucial for accurate quantification by correcting for variations in extraction and ionization. researchgate.net
The ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is chosen based on the analyte's properties. nih.govresearchgate.net ESI is commonly used for polar compounds like azole antifungals. nih.gov The method is validated for parameters including linearity, accuracy, precision, and the absence of significant matrix effects. nih.govnih.gov
Table 2: Example of LC-MS/MS Method Parameters for a Related Compound (Posaconazole)
| Parameter | Condition |
| LC System | UPLC with a C18 column nih.gov |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) frontiersin.org |
| Ionization | Positive ion electrospray (ESI) nih.gov |
| Mass Spectrometer | Triple quadrupole nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Ketoconazole (B1673606) or a deuterated analog nih.govresearchgate.net |
Stability-Indicating Chromatographic Methods for Degradation Product Analysis
Stability-indicating methods are crucial for identifying and quantifying degradation products of this compound that may form under various stress conditions. These methods are designed to separate the parent drug from its degradation products, ensuring that the analytical results accurately reflect the drug's stability. ajptonline.com
Forced degradation studies are conducted by subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as prescribed by ICH guidelines. impactfactor.orgajptonline.com The resulting samples are then analyzed using a validated stability-indicating HPLC method.
A successful stability-indicating method will demonstrate baseline separation between the parent compound and all significant degradation products. ajptonline.com For example, studies on Posaconazole have shown degradation under acidic, oxidative, thermal, and photolytic conditions. impactfactor.orgajptonline.com In one study, significant degradation was observed under acid and base hydrolysis, leading to the formation of two degradation products in the latter case. impactfactor.org Another study identified N-oxides of Posaconazole as degradation products under oxidative stress. The use of a photodiode array (PDA) detector can aid in assessing peak purity and identifying potential co-eluting peaks. ajptonline.com
The structural elucidation of these degradation products is often accomplished using advanced techniques such as LC-TOF/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. For instance, mass spectrometry has been used to identify degradation products of Posaconazole with m/z values of 683, 411, and 465, corresponding to modifications in the piperazine (B1678402) ring and side chains. nih.gov
Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies
Bioanalytical methods are essential for determining the concentration of this compound in biological fluids during preclinical pharmacokinetic studies. frontiersin.orgwuxiapptec.com These studies provide critical information about the absorption, distribution, metabolism, and excretion (ADME) of the compound. wuxiapptec.com
Sample Preparation and Matrix Effects in Biological Fluids
The analysis of drugs in biological matrices like plasma, serum, or tissue homogenates presents unique challenges due to the complexity of the sample. researchgate.netmdpi.com Effective sample preparation is critical to remove interfering endogenous components and concentrate the analyte of interest. chromatographyonline.com Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comchromatographyonline.com
Protein precipitation, often using acetonitrile or methanol, is a simple and rapid method but may have lower cleanup efficiency. mdpi.commdpi.com LLE and SPE are more selective and can provide cleaner extracts. mdpi.comchromatographyonline.com For example, a solid-phase extraction method has been developed for Posaconazole in human plasma. researchgate.net
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant concern in LC-MS/MS-based bioanalysis. eijppr.comresearchgate.net These effects can compromise the accuracy and precision of the method. eijppr.com Phospholipids are a major source of matrix effects in plasma and serum samples. The evaluation of matrix effects is a mandatory part of bioanalytical method validation and is typically assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. Strategies to mitigate matrix effects include optimizing chromatographic separation, improving sample cleanup, or using a different ionization technique. eijppr.com
Validation of Assays for In Vitro and In Vivo Preclinical Samples
The validation of bioanalytical methods for preclinical samples follows stringent guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govnih.gov The validation process ensures that the method is reliable and reproducible for its intended purpose. nih.gov
Key validation parameters for bioanalytical methods include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Recovery: The efficiency of the extraction procedure. researchgate.net
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov
For example, a validated LC-MS/MS method for Posaconazole in human plasma demonstrated good inter-run accuracy and precision, with values of -4.6–2.8% and 2.3–8.7%, respectively, over a calibration range of 5.00–5000 ng/mL. nih.gov Another study on Posaconazole in rat plasma showed that the main pharmacokinetic parameters were significantly different for a new formulation compared to the pure drug, highlighting the importance of validated assays in preclinical development. nih.gov
Impurity Profiling and Control Strategies in Active Pharmaceutical Ingredient (API) Research
Impurity profiling is a critical aspect of API development, ensuring the quality, safety, and efficacy of the final drug product. longdom.org The presence of unwanted chemicals, even in minute quantities, can significantly impact the therapeutic outcome and safety profile of a pharmaceutical. longdom.org Regulatory bodies worldwide, therefore, mandate stringent control over impurities. longdom.org For this compound, a comprehensive impurity profile allows researchers to understand its potential impact and to devise strategies for its control during the synthesis of Posaconazole.
The formation of this compound and its related impurities can occur through various pathways during the synthesis of Posaconazole. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final API. daicelpharmastandards.compharmaguideline.com Understanding these formation pathways is fundamental to developing effective control strategies.
Research into the synthesis of Posaconazole has identified several process-related impurities. longdom.org For instance, Deshydroxy Posaconazole has been identified as a critical impurity that can form during the debenzylation step under acidic conditions if unreacted hydroxy triazole compound is present. longdom.org Similarly, the formation of this compound is a key area of investigation. While the precise, detailed chemical reactions leading to every impurity are proprietary and often not fully disclosed in public literature, the general sources are understood to be from the manufacturing process, including starting materials and synthetic intermediates. daicelpharmastandards.com
Key impurities related to this compound that have been identified and are used as reference standards in research include:
This compound N-formyl : This impurity suggests a formylation reaction may occur under certain process conditions. daicelpharmastandards.compharmaffiliates.com
This compound N,N'-Diformyl : The presence of this diformyl derivative indicates the potential for multiple formylation sites on the this compound molecule. pharmaffiliates.comlgcstandards.com
Other related substances : A variety of other impurities can arise, including isomers and degradation products, which are monitored during the manufacturing process. daicelpharmastandards.com
The identification and characterization of these impurities are typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). daicelpharmastandards.comgrace.com These methods allow for the separation, detection, and quantification of impurities even at trace levels. grace.com For potentially genotoxic impurities (PGIs), even more sensitive methods like Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) are employed to detect impurities at the parts per million (ppm) level. mdpi.com
Table of Identified this compound Related Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1370190-94-5 | C35H40F2N8O4 | 674.75 |
| This compound N-formyl | 357189-96-9 | C36H40F2N8O5 | 702.76 |
| This compound N,N'-Diformyl | 357189-95-8 | C37H40F2N8O6 | 730.76 |
Note: Data sourced from multiple chemical and pharmaceutical suppliers. daicelpharmastandards.compharmaffiliates.comlgcstandards.commolcan.comallmpus.com
The International Council for Harmonisation (ICH) provides a framework of guidelines for the control of impurities in new drug substances. ich.org These guidelines, particularly ICH Q3A(R2), are crucial for ensuring the quality and safety of APIs. ich.org The guidelines classify impurities into organic, inorganic, and residual solvents. pharmaguideline.com
For organic impurities like this compound, the ICH guidelines establish thresholds for reporting, identification, and qualification. ich.org
Reporting Threshold : This is the level above which an impurity must be reported in the documentation for a new drug substance.
Identification Threshold : This is the level above which an impurity must be identified (i.e., its structure determined). According to ICH guidelines, impurities present at a level of ≥ 0.10% with respect to the API should be identified and characterized. longdom.org
Qualification Threshold : This is the level above which an impurity's biological safety must be established.
The specific thresholds are determined based on the maximum daily dose of the drug. For impurities that are unusually potent or produce toxic or pharmacological effects at levels below the established thresholds, specific analytical procedures and qualification studies are required. ich.org
In the context of this compound research, these guidelines are applied to control its levels in the final Posaconazole API. Manufacturers must develop and validate analytical methods that are sensitive enough to detect and quantify this compound and its related impurities at or below the ICH thresholds. nih.gov The validation of these analytical methods ensures their accuracy, precision, specificity, linearity, and robustness, in accordance with ICH Q2(R1) guidelines. nih.gov
Control strategies to manage impurities like this compound often involve a multi-faceted approach, including:
Process Optimization : Modifying reaction conditions such as temperature, pH, and solvents to minimize the formation of by-products. pharmaguideline.com
Purification Techniques : Employing methods like crystallization, chromatography, and filtration to remove impurities from the API. pharmaguideline.com
Raw Material Control : Ensuring the quality of starting materials and reagents to prevent the introduction of impurities. grace.com
By adhering to ICH guidelines and implementing robust control strategies, researchers and manufacturers can ensure that the levels of this compound and other impurities in the final API are within safe and acceptable limits.
Emerging Research Applications and Future Directions for Desethylene Posaconazole
Exploration of Desethylene Posaconazole (B62084) as a Molecular Probe in Biological Systems
The utility of chemical compounds as molecular probes to investigate complex biological systems is a cornerstone of modern biochemical research. nih.gov Molecular probes are specialized molecules used to study the properties of other molecules and structures within a biological environment. nih.gov While specific studies employing desethylene posaconazole as a molecular probe are not yet widely published, its structural relationship to posaconazole provides a strong rationale for this potential application.
Posaconazole, the parent compound, functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.govmdpi.com This specific interaction with a key fungal enzyme suggests that derivatives like this compound could be modified to serve as probes. By attaching reporter groups (e.g., fluorescent tags or biotin) to the this compound scaffold, researchers could potentially:
Visualize the subcellular localization of the compound within fungal cells.
Investigate the binding kinetics and interactions with CYP51 and other potential off-target proteins.
Develop assays to screen for new antifungal agents that compete for the same binding site.
This approach leverages the inherent biological activity of the core structure to gain deeper insights into fungal biochemistry and the mechanisms of azole antifungal agents. The development of such probes would be a valuable tool for fundamental research in mycology and drug discovery. nih.gov
Computational Chemistry and In Silico Screening for Novel Therapeutic Applications
Computational chemistry and in silico (computer-based) screening have become indispensable tools in modern drug discovery, accelerating the identification of new therapeutic uses for existing molecules. omicsonline.orgfrontiersin.org These methods allow for the rapid evaluation of a compound's potential to interact with a vast array of biological targets, saving significant time and resources compared to traditional laboratory screening. frontiersin.org
For this compound, in silico approaches offer a frontier for discovering novel therapeutic applications beyond its presumed antifungal activity. The process typically involves:
Molecular Docking: A computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. mdpi.com The structure of this compound can be docked against libraries of known protein structures to identify potential new targets.
Molecular Dynamics Simulations: These simulations model the movement and interaction of the compound with a target protein over time, providing insights into the stability of the binding and the conformational changes that may occur.
Virtual Screening: The compound's structure is compared against numerous biological targets to predict its activity. This can uncover unexpected therapeutic possibilities. mdpi.comnih.gov
Given that the parent compound, posaconazole, was developed through a collaborative process involving chemistry and drug metabolism and pharmacokinetics (DMPK) departments, the application of these advanced computational tools to its derivatives is a logical next step. omicsonline.org Researchers can screen this compound against targets implicated in other diseases, such as different microbial pathogens, or even human enzymes involved in inflammatory or metabolic disorders, opening up entirely new avenues for investigation.
Development of Reference Standards and Pharmacopeial Traceability Research for this compound Analogues
The availability of highly pure, well-characterized reference standards is fundamental for all stages of pharmaceutical research and development, including quality control (QC), method validation, and stability studies. synzeal.com Several specialized chemical suppliers now produce and supply analogues of this compound as reference materials, underscoring their importance in the pharmaceutical industry. aquigenbio.comdaicelpharmastandards.comsynzeal.com
These reference standards, such as this compound N-Formyl and this compound N,N'-Diformyl, are critical for:
Analytical Method Development: Serving as a benchmark for creating and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the compound in various samples. aquigenbio.com
Impurity Profiling: Identifying and quantifying impurities in the bulk manufacturing of the parent drug, posaconazole. synzeal.com
Regulatory Filings: Providing the necessary documentation and characterized materials for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions to regulatory bodies. synzeal.comaquigenbio.com
Suppliers provide these standards with a comprehensive Certificate of Analysis (COA) and other analytical data to meet stringent regulatory compliance requirements. synzeal.com Furthermore, research is ongoing to establish traceability to major pharmacopeias, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), which is a critical step in ensuring global consistency and quality. aquigenbio.comgeneesmiddeleninformatiebank.nl
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| This compound N-Formyl | 357189-96-9 | C36H40F2N8O5 | 702.8 | Reference standard for analytical method development and QC. aquigenbio.com |
| This compound N,N'-Diformyl | 357189-95-8 | C37H40F2N8O6 | 730.76 | Impurity standard for pharmaceutical quality control. lgcstandards.com |
Research into this compound as a Potential Biomarker for Disease States
Therapeutic Drug Monitoring (TDM) is a well-established clinical practice for many antifungal agents, including posaconazole, to optimize dosing and ensure therapeutic efficacy while minimizing toxicity. nih.govnih.gov TDM is particularly important for posaconazole due to high variability in drug exposure among patients. nih.govnih.gov While current TDM focuses on measuring the concentration of the parent drug, there is an emerging interest in how its metabolites might serve as biomarkers.
Posaconazole is metabolized to a limited extent, and its metabolites are excreted in urine and feces. drugbank.com Research into this compound as a potential biomarker is a logical extension of current TDM practices. Investigating the concentration of this compound in relation to the parent drug could provide valuable clinical information. For example:
Metabolic Phenotyping: The ratio of this compound to posaconazole could indicate a patient's specific metabolic rate, potentially influenced by genetics or co-administered drugs.
Predicting Clinical Outcomes: While inflammation (as measured by C-reactive protein) does not appear to directly influence posaconazole concentrations, other physiological states might. researchgate.net The levels of specific metabolites could potentially correlate with treatment response or the risk of breakthrough fungal infections. nih.gov
Although direct evidence linking this compound to specific disease states is still forthcoming, its study as a biomarker represents a promising area of research that could lead to more personalized and effective antifungal therapy. nih.gov
Q & A
Q. How can researchers validate a reverse-phase HPLC method for quantifying Posaconazole in bulk and nanoformulations?
Methodological validation requires assessing specificity, linearity, accuracy, precision (intraday/interday), and robustness. For example, ensure the method distinguishes Posaconazole from degradation products and excipients by testing selectivity under stressed conditions (e.g., acidic/alkaline hydrolysis). Linearity should be confirmed across a range of 50–150% of the target concentration (e.g., 10–30 µg/mL), with R² > 0.98. Accuracy (recovery 98–102%) and precision (%RSD < 2%) must meet ICH guidelines. The method should also be applied to real-world samples, such as marketed tablets, to verify reproducibility .
Q. What experimental parameters are critical for synthesizing Posaconazole cocrystals via supercritical fluid technology?
Key parameters include solvent selection (e.g., dichloromethane for solubility), CO₂ pressure (50–150 bar), temperature (35–60°C), and coformer ratio (e.g., 1:1 molar ratio with succinic acid). A Design of Experiments (DoE) approach optimizes these variables, with particle size distribution and crystallinity (via PXRD) as critical quality attributes. Supercritical CO₂ acts as an antisolvent, enabling control over crystal morphology and dissolution enhancement .
Q. How do researchers ensure the stability of Posaconazole reference standards during analytical method development?
Stability studies under ICH Q1A(R2) guidelines involve testing thermal (40°C), photolytic (1.2 million lux-hours), and hydrolytic (pH 3–9) degradation. Use LC-MS to identify degradation products (e.g., Posaconazole Impurity 73) and confirm method specificity. Store reference standards at controlled room temperature (20–25°C) with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can population pharmacokinetic (PopPK) models address variability in Posaconazole exposure among immunocompromised pediatric patients?
PopPK models incorporate covariates like body weight (allometrically scaled), diarrhea, and proton pump inhibitor use, which reduce bioavailability of the oral suspension. For example, a one-compartment model with first-order absorption showed a 40% decrease in bioavailability in patients with gastrointestinal comorbidities. Bayesian forecasting using sparse TDM data (1–2 trough concentrations) enables personalized dosing, reducing the risk of subtherapeutic exposure (<1 mg/L) .
Q. What strategies resolve contradictions between in vitro susceptibility and clinical efficacy of Posaconazole against mucormycosis?
Discrepancies arise due to host factors (e.g., immunosuppression) and pharmacokinetic variability. Use in vitro-in vivo correlation (IVIVC) models with PK/PD targets (AUC/MIC > 20) to identify optimal dosing. For example, despite in vitro MICs of 0.5–1 µg/mL for Rhizopus spp., clinical salvage therapy requires trough levels >1.25 mg/L. Adjust doses using therapeutic drug monitoring (TDM) and consider synergistic combinations with liposomal amphotericin B .
Q. How can limited sampling strategies (LSS) improve model-informed precision dosing (MIPD) of Posaconazole?
LSS uses 1–2 plasma samples (e.g., at 4h and 24h post-dose) to estimate AUC via Bayesian models. A study showed that LSS-derived AUC predictions had <15% bias compared to full pharmacokinetic curves. This approach reduces patient burden and costs while maintaining accuracy, particularly for intravenous formulations. However, oral administration requires validation due to absorption variability .
Q. What methodologies are used to analyze Posaconazole’s tissue distribution in preclinical models?
LC-MS/MS quantifies Posaconazole in tissues (e.g., brain, liver) after homogenization and protein precipitation. A validated method with LLOQ 0.01 µg/g demonstrated brain-to-plasma ratios of 0.3 in mice, indicating limited CNS penetration. Tissue distribution studies should account for protein binding (>98%) and use stable isotopes (e.g., Posaconazole D4) as internal standards .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in Posaconazole pharmacokinetic data between healthy volunteers and immunocompromised patients?
Apply covariate-adjusted modeling to account for factors like mucositis (reduces absorption by 30%) and drug-drug interactions (e.g., rifampin decreases AUC by 45%). Cross-validate models using external datasets, such as the Radboud University cohort (n=143 patients), to ensure generalizability. Sensitivity analyses can quantify the impact of unmeasured covariates (e.g., genetic polymorphisms in CYP3A4) .
Q. What statistical approaches reconcile conflicting efficacy outcomes in Posaconazole prophylaxis trials?
Meta-analyses (e.g., pooling 6 RCTs, n=2,339 patients) using random-effects models can resolve heterogeneity. For example, Posaconazole reduced invasive fungal infections (OR=0.37, 95% CI: 0.27–0.50) but showed no mortality benefit in some subgroups. Subgroup analyses by underlying condition (e.g., AML vs. stem cell transplant) clarify context-specific efficacy .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
